molecular formula C22H23NO6 B12767267 (+-)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone CAS No. 136540-28-8

(+-)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone

Cat. No.: B12767267
CAS No.: 136540-28-8
M. Wt: 397.4 g/mol
InChI Key: UNHMZCIQRJNBRB-UHFFFAOYSA-N
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Description

(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone is a complex organic compound belonging to the indenoisoquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of Schiff bases with homophthalic anhydrides, followed by cyclization reactions. The use of thionyl chloride is often employed to facilitate the formation of the indenoisoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be applied to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indenoisoquinolines .

Scientific Research Applications

(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone has several scientific research applications:

Mechanism of Action

The mechanism of action of (±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone involves its interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, the compound interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the induction of DNA damage response and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone is unique due to its specific arrangement of methoxy and hydroxy groups, which confer distinct chemical properties and biological activities. Its ability to inhibit topoisomerase I without the structural complexity of camptothecin makes it a promising candidate for further research and development .

Properties

CAS No.

136540-28-8

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

11-hydroxy-2,3,8,9-tetramethoxy-6,11-dimethylindeno[1,2-c]isoquinolin-5-one

InChI

InChI=1S/C22H23NO6/c1-22(25)14-10-18(29-6)17(28-5)9-13(14)20-19(22)11-7-15(26-3)16(27-4)8-12(11)21(24)23(20)2/h7-10,25H,1-6H3

InChI Key

UNHMZCIQRJNBRB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C(=O)N3C)OC)OC)OC)OC)O

Origin of Product

United States

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